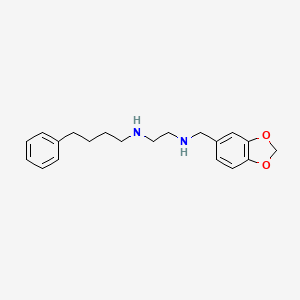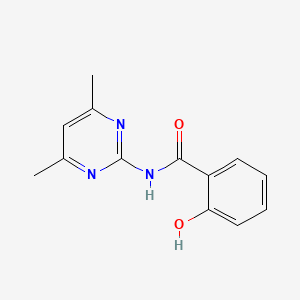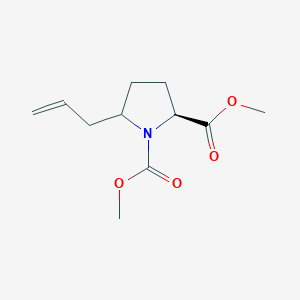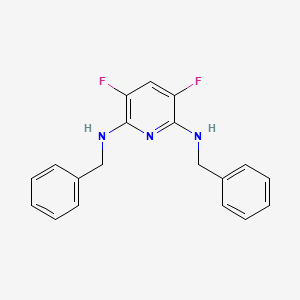
N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” is a synthetic organic compound that features a benzodioxole ring and a phenylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole ring can be alkylated with a suitable alkyl halide to introduce the benzodioxol-5-ylmethyl group.
Amine Introduction: The phenylbutyl group can be introduced via a nucleophilic substitution reaction with an appropriate amine precursor.
Final Coupling: The ethane-1,2-diamine backbone is introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule. It could be investigated for its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might be evaluated for its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor agonist or antagonist, it might interact with the receptor to modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine: can be compared with other benzodioxole derivatives, such as safrole or piperonyl butoxide.
Phenylbutylamines: Compounds like amphetamine or phenethylamine share structural similarities.
Uniqueness
The uniqueness of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” lies in its combined structural features, which may confer unique biological or chemical properties not found in other similar compounds.
Propriétés
Numéro CAS |
627522-10-5 |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H26N2O2/c1-2-6-17(7-3-1)8-4-5-11-21-12-13-22-15-18-9-10-19-20(14-18)24-16-23-19/h1-3,6-7,9-10,14,21-22H,4-5,8,11-13,15-16H2 |
Clé InChI |
LDHSVTMEMGPKEO-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNCCNCCCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)

![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)
![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)

![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)

![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)


